Dual mTORC1/mTORC2 Inhibition vs. Rapamycin's Selective mTORC1 Targeting
Torkinib (PP242) demonstrates a clear mechanistic advantage over rapamycin by potently inhibiting both mTOR complexes. In biochemical assays with 100 µM ATP, Torkinib inhibits mTORC1 with an IC50 of 30 nM and mTORC2 with an IC50 of 58 nM . In contrast, rapamycin is an allosteric inhibitor that primarily suppresses mTORC1 activity and is largely ineffective against mTORC2 [1].
| Evidence Dimension | mTORC1 and mTORC2 Inhibition (IC50) |
|---|---|
| Target Compound Data | mTORC1: 30 nM; mTORC2: 58 nM |
| Comparator Or Baseline | Rapamycin: mTORC1 inhibition only (no significant mTORC2 inhibition) |
| Quantified Difference | Torkinib inhibits both mTORC1 and mTORC2; rapamycin does not significantly inhibit mTORC2 |
| Conditions | Biochemical assay with 100 µM ATP |
Why This Matters
Procurement of Torkinib is essential for experiments requiring complete blockade of mTOR signaling, including the rapamycin-resistant mTORC2 arm and feedback activation loops.
- [1] Feldman ME, Apsel B, Uotila A, Loewith R, Knight ZA, Ruggero D, Shokat KM. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biol. 2009;7(2):e1000038. View Source
